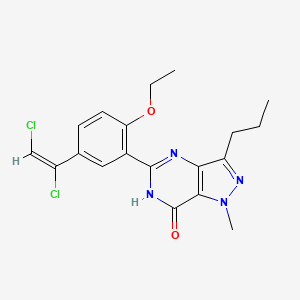

(E)-Dichlorodenafil

Description

Contextualization within the Pyrazolopyrimidinone (B8486647) Class of Compounds

(E)-Dichlorodenafil belongs to the pyrazolopyrimidinone class of compounds. ontosight.ai This chemical family is notable for its therapeutic applications, most famously represented by sildenafil (B151) (Viagra), the first-in-class oral treatment for erectile dysfunction. ontosight.aiwikipedia.org The core structure of these compounds is a pyrazolo[4,3-d]pyrimidine ring system. ontosight.ai The effectiveness of pyrazolopyrimidinones as PDE5 inhibitors stems from their ability to mimic the structure of cyclic guanosine (B1672433) monophosphate (cGMP) and competitively bind to the active site of the PDE5 enzyme. wikipedia.org This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. wikipedia.org

Structural Classification and Isomeric Relationship to Z-Dichlorodenafil and Sildenafil

This compound is a structural analog of sildenafil. ontosight.ai The key difference lies in the substitution at the 5-position of the phenyl group. In sildenafil, this position is occupied by a sulfonyl-N-methylpiperazine group. jst.go.jp In this compound, this is replaced by an (E)-1,2-dichloroethenyl group. ontosight.ai The "(E)" designation refers to the stereochemistry of the dichloroethenyl group, indicating that the two chlorine atoms are on opposite sides of the carbon-carbon double bond. Its isomer, (Z)-Dichlorodenafil, has the chlorine atoms on the same side. jst.go.jp Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for differentiating between these isomers. jst.go.jp

Table 1: Structural Comparison of Sildenafil, this compound, and (Z)-Dichlorodenafil

| Feature | Sildenafil | This compound | (Z)-Dichlorodenafil |

| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one |

| Substituent at Phenyl Ring Position 5 | Sulfonyl-N-methylpiperazine | (E)-1,2-dichloroethenyl | (Z)-1,2-dichloroethenyl |

| Chemical Formula | C22H30N6O4S | C23H25Cl2N5O2 | C23H25Cl2N5O2 |

| Molecular Weight | ~474.58 g/mol | ~494.38 g/mol ontosight.ai | ~494.38 g/mol |

Evolution of Research into Novel Synthetic Phosphodiesterase-5 Inhibitor Analogs

The commercial success of sildenafil spurred the development of other approved PDE5 inhibitors, such as tadalafil (B1681874) and vardenafil (B611638), and also fueled the clandestine synthesis of numerous unapproved analogs. amegroups.org The evolution of analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been pivotal in identifying these undeclared substances in various products. researchgate.netmdpi.com Methods like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have enabled the creation of spectral libraries for the rapid screening of counterfeit pharmaceuticals containing sildenafil and its analogs. nih.gov

The structural modifications in these analogs are often minor, yet they can significantly alter the compound's pharmacological and toxicological properties. jst.go.jp Research in this area is largely driven by forensic and regulatory bodies aiming to detect and identify these potentially harmful substances to protect public health. nih.gov The synthesis of reference standards for compounds like this compound is crucial for analytical method development and validation. jst.go.jpnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(E)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSRGGXUFBMAP-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C\Cl)/Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469486-82-5 | |

| Record name | Dichlorodenafil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469486825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODENAFIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K3R4ZQYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of E Dichlorodenafil

Retrosynthetic Analysis of the (E)-Dichlorovinyl Moiety

A retrosynthetic analysis of Dichlorodenafil (B592496), an analogue of the PDE-5 inhibitor sildenafil (B151), provides a strategic approach to its total synthesis. The key structural feature distinguishing Dichlorodenafil from sildenafil is the replacement of the sulfonyl-N-methylpiperazine group with a dichlorovinyl moiety. The synthesis plan envisions that the target molecule, Dichlorodenafil (4), can be derived from the selective hydrolysis of a chloro-heterocyclic intermediate (5). jst.go.jp

The dichlorovinyl group itself is a critical element. A logical retrosynthetic disconnection points to a chloroacetyl group as a stable and accessible precursor. This strategy involves transforming the chloroacetyl functional group on the phenyl ring into the dichlorovinyl group through a chlorination reaction. The synthesis described in the literature begins with the known chloroacetyl compound 7, which serves as the foundational starting material for building the dichlorovinyl functionality. jst.go.jp This approach simplifies the synthetic challenge by utilizing a readily available precursor to introduce the key structural motif.

Optimized Synthetic Pathways to (E)-Dichlorodenafil and Related Analogs

The synthesis of Dichlorodenafil has been efficiently developed, primarily to provide an authentic standard for regulatory agencies to detect this unapproved sildenafil analogue in dietary supplements. jst.go.jpnih.gov The pathway commences with a readily available chloroacetyl compound (7), which undergoes a series of transformations to yield the final product. jst.go.jp

An alternative route also starts with compound 7 and uses POCl₃ for the initial chlorination and subsequent hydrolysis to yield the target compounds. jst.go.jp

POCl₃-Mediated Chlorination Methodologies

Phosphorus oxychloride (POCl₃) is a key reagent in the synthesis of Dichlorodenafil, utilized for its ability to mediate chlorination. jst.go.jprsc.org In the initial step of the synthetic sequence, the known chloroacetyl compound 7 is treated with POCl₃ at reflux for 72 hours. This reaction converts the pyrimidinone ring of the starting material into a 7-chloropyrazolopyrimidinone intermediate (6), which is obtained in an 88% yield. jst.go.jp This step is a crucial transformation, preparing the molecule for the subsequent formation of the dichlorovinyl group and the final selective hydrolysis. POCl₃'s role is well-established in such transformations, often used for deoxygenation and chlorination of heterocyclic systems. rsc.orgresearchgate.net

Selective Hydrolysis Reactions in Synthetic Schemes

A critical step in the synthesis of Dichlorodenafil is the selective hydrolysis of the chloro-heterocyclic intermediate (5). jst.go.jp This reaction must be performed under conditions that cleave the chlorine atom from the pyrazolopyrimidinone (B8486647) core without affecting the dichlorovinyl group attached to the phenyl ring. The researchers found that treating the intermediate with concentrated hydrochloric acid in tert-butanol (B103910) (t-BuOH) at room temperature for 12 hours successfully furnished the desired Dichlorodenafil (4) in an 84% isolated yield. jst.go.jp An alternative method using a mixture of t-BuOH and water also proved effective for this selective hydrolysis, yielding the final product. jst.go.jp The ability to selectively hydrolyze one chlorine-containing functional group in the presence of another is a testament to the carefully controlled reaction conditions.

Control of Stereochemistry: Formation of the (E)-Isomer

The geometry of the dichlorovinyl group gives rise to stereoisomers, designated as (E) and (Z). This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.inlibretexts.org For the dichlorovinyl group (-CH=CCl₂), one carbon of the double bond is attached to a hydrogen and the phenyl ring, while the other is attached to two chlorine atoms. To assign priority, one must consider the substituents on each carbon of the double bond.

The designation depends on the relative orientation of the highest-priority groups on each carbon of the double bond. If the high-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated (E) (from the German entgegen, meaning opposite). uou.ac.in

The reported synthesis of Dichlorodenafil is not stereoselective and produces a mixture of isomers. jst.go.jp The chlorination of the chloroacetyl intermediate with PCl₅ results in a mixture of the (Z)-isomer (5) and the (E)-isomer (5'). jst.go.jp Subsequent hydrolysis maintains this isomeric mixture in the final products, yielding primarily the (Z)-isomer, which the study refers to as Dichlorodenafil (4), and the (E)-isomer (4') as a minor product. jst.go.jp Therefore, this compound is obtained as a by-product of this synthetic route rather than through a targeted stereospecific synthesis. syninnova.comimpurity.com

Investigation of By-product Formation and Strategies for Purity Control in Synthesis

The primary by-products in the synthesis of Dichlorodenafil are its geometric isomers. jst.go.jpsyninnova.comimpurity.com The non-stereospecific nature of the reaction that forms the dichlorovinyl group leads to a mixture of the (E) and (Z) isomers. In one reported pathway, the selective hydrolysis step yielded the main product, Dichlorodenafil (presumed to be the Z-isomer), and an isomeric by-product, identified as this compound. jst.go.jp

The yields of the final products highlight the ratio of isomer formation.

| Compound | Isomer | Isolated Yield |

|---|---|---|

| Dichlorodenafil (4) | (Z) | 66% |

| Isomeric Dichlorodenafil (4') | (E) | 8% |

Given the formation of this isomeric mixture, purity control is essential, especially for the development of analytical standards. Chromatographic techniques are necessary to separate the (E) and (Z) isomers to obtain each compound in its pure form. The significant difference in yield suggests that the (Z)-isomer is the thermodynamically or kinetically favored product under the reported reaction conditions.

Development of Analytical Reference Standards through Targeted Synthesis

The primary impetus for the chemical synthesis of Dichlorodenafil was to create a certified analytical reference standard. jst.go.jpnih.gov Such standards are crucial for regulatory bodies and analytical laboratories to accurately identify unapproved pharmaceutical analogues that are illegally added to products marketed as "herbal" or "dietary supplements". jst.go.jpsci-hub.st The presence of these unapproved analogues, like Dichlorodenafil, poses a significant public health risk as their pharmacological and toxicological profiles are unknown. jst.go.jp

By executing a total synthesis, researchers were able to confirm the chemical structure of the substance that had been previously isolated from supplements. jst.go.jp The availability of a pure, synthetically derived reference material for both (E)- and (Z)-Dichlorodenafil enables the development and validation of robust analytical methods, such as HPLC and mass spectrometry, for routine screening of adulterated products. tandfonline.comtheclinivex.comamericanpharmaceuticalreview.com This ensures that regulatory agencies can effectively protect the public from the potential harm of unapproved and undisclosed drug ingredients. jst.go.jp

Synthesis of Isotopically Labeled Variants for Mechanistic and Analytical Studies

The synthesis of isotopically labeled compounds is a cornerstone of modern chemical and biomedical research, providing essential tools for tracing metabolic pathways, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis. jst.go.jpbiosynth.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently incorporated into molecular structures without significantly altering their chemical properties, yet allowing for their differentiation and detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsyninnova.com

While specific literature detailing the synthesis of isotopically labeled variants of this compound is not available, the established synthetic pathways for its (Z)-isomer provide a clear blueprint for the strategic incorporation of isotopic labels. jst.go.jpnih.gov The synthesis of (Z)-Dichlorodenafil, the major isomer, proceeds from a 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate, which is subjected to a Friedel-Crafts acylation with chloroacetyl chloride to form an intermediate chloroacetyl compound. jst.go.jp This intermediate is then treated with phosphorus oxychloride (POCl₃) to simultaneously form the dichlorovinyl group and chlorinate the pyrimidinone ring, followed by selective hydrolysis to yield the final product. jst.go.jp this compound is noted as a by-product of this synthetic process. impurity.comsci-hub.st Based on this framework, several strategies can be proposed for preparing labeled analogues of this compound for research purposes.

Proposed Synthesis of Deuterium-Labeled this compound

Deuterium-labeled compounds are particularly valuable for metabolic studies and as internal standards in mass spectrometry due to the kinetic isotope effect and the mass difference from the unlabeled analogue. jst.go.jp

Labeling the Alkyl and Alkoxy Groups: A straightforward approach involves the use of deuterated alkylating agents during the synthesis of the initial pyrazolopyrimidinone core. For instance, introducing the propyl group using deuterated propyl bromide (e.g., propyl-d7 bromide) or the ethoxy group using deuterated ethyl iodide (e.g., ethyl-d5 iodide) would yield a heavily labeled scaffold.

Solvent Exchange: While less specific, deuterium incorporation can sometimes be achieved through isotopic exchange reactions. tandfonline.com For example, conducting the final hydrolysis step in the presence of deuterated water (D₂O) or using deuterated solvents like methanol-d4 (B120146) could potentially lead to labeling at exchangeable proton sites, although this is less controlled than building the molecule from labeled precursors.

Proposed Synthesis of Carbon-13-Labeled this compound

Carbon-13 labeling is a powerful technique for mechanistic studies using NMR and for creating highly accurate internal standards for mass spectrometry.

Labeling via Precursor Synthesis: The most precise method for ¹³C-labeling involves constructing the molecule from ¹³C-containing starting materials. The ethoxy, propyl, or N-methyl groups are prime targets for labeling. For example, using ¹³C-labeled ethyl iodide, propyl bromide, or a ¹³C-methylating agent for the N-methylation of the pyrazole (B372694) ring would place the label at a specific, non-exchangeable position.

Core Structure Labeling: For more in-depth mechanistic or metabolic studies, the carbon atoms within the pyrazolopyrimidinone core or the phenyl ring could be labeled. This would necessitate a more complex synthesis starting from fundamental ¹³C-labeled building blocks, such as ¹³C-labeled acetate (B1210297) or benzoate (B1203000) derivatives, to construct the heterocyclic or aromatic rings.

Proposed Synthesis of Nitrogen-15-Labeled this compound

Nitrogen-15 is an NMR-active stable isotope that can be used to probe the electronic environment of nitrogen atoms within a molecule.

Heterocyclic Core Labeling: The four nitrogen atoms in the pyrazolopyrimidinone core of this compound are ideal candidates for ¹⁵N-labeling. This would be achieved by using ¹⁵N-labeled reagents during the construction of the heterocyclic system. For instance, a labeled hydrazine (B178648) derivative could be used to form the pyrazole ring, or a labeled amine/amide source could be used for the pyrimidine (B1678525) portion of the scaffold, providing a powerful tool for studying drug-receptor interactions or metabolic fate via NMR and MS.

The table below outlines potential isotopically labeled variants of this compound, their proposed labeled precursors, and their primary applications in scientific research.

| Labeled Compound Variant | Isotope | Potential Position of Label | Proposed Labeled Precursor | Intended Application |

| This compound-d5 | ²H (D) | Ethoxy group phenyl ring | Ethyl-d5 iodide | Internal standard for MS |

| This compound-d7 | ²H (D) | Propyl group | Propyl-d7 bromide | Internal standard for MS; Metabolic tracer |

| This compound-¹³C₂ | ¹³C | Ethoxy group | Ethyl-¹³C₂ iodide | NMR probe; Mechanistic studies |

| This compound-¹³C₃ | ¹³C | Propyl group | Propyl-¹³C₃ bromide | NMR probe; Mechanistic studies |

| This compound-¹⁵N₄ | ¹⁵N | Pyrazolopyrimidinone core | ¹⁵N-labeled hydrazine / amidine | Mechanistic studies; NMR structural analysis |

Advanced Structural Elucidation and Stereochemical Characterization of E Dichlorodenafil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (E)-Dichlorodenafil, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

The geometric configuration of the dichlorovinyl group—whether it is the (E) or (Z) isomer—can be determined by analyzing the chemical shift (δ) of the vinyl proton in the ¹H-NMR spectrum. The electronic environment of this proton differs significantly between the two isomers, leading to a predictable difference in their resonance frequencies. libretexts.org

In substituted alkenes, the chemical shift of a vinyl proton is influenced by the anisotropic effects of nearby functional groups. libretexts.orgchemistrysteps.com For dichlorovinyl moieties, the proton of the (E)-isomer is typically found at a higher field (lower ppm value) compared to the proton of the (Z)-isomer. This is because in the (Z)-isomer, the vinyl proton experiences greater deshielding effects from the adjacent aromatic ring.

In the synthesis and characterization of dichlorodenafil (B592496), the major isomer was identified as the (Z)-isomer, with its vinyl proton appearing at a downfield chemical shift. jst.go.jp Conversely, the minor isomer, this compound, exhibited its vinyl proton at a more upfield position. jst.go.jp This differentiation is a critical first step in the stereochemical assignment.

| Isomer | Vinyl Proton (H-23) Chemical Shift (ppm) | Reference |

|---|---|---|

| (Z)-Dichlorodenafil | Downfield (e.g., ~8.78 ppm) | jst.go.jp |

| This compound | Upfield (relative to Z-isomer) | jst.go.jp |

To further confirm the geometric assignment and understand the spatial proximity of protons, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlated Spectroscopy (COSY) are utilized.

COSY is used to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds (vicinal coupling). wikipedia.orglibretexts.org In this compound, a COSY spectrum would show correlations between protons within the same spin system, such as those on the propyl chain and the ethoxy group, helping to piece together these fragments.

NOESY detects through-space interactions between protons that are physically close to each other (typically <5 Å), regardless of whether they are connected by bonds. libretexts.orgprinceton.edu This is particularly powerful for distinguishing between (E) and (Z) isomers. For the (Z)-isomer of dichlorodenafil, a distinct Nuclear Overhauser Effect (NOE) is observed between the vinyl proton and the adjacent aromatic protons on the phenyl ring. jst.go.jp This spatial proximity is only possible in the (Z) configuration. For This compound , the absence of this specific NOE correlation is a key piece of evidence confirming that the vinyl proton and the aromatic ring are on opposite sides of the double bond.

| Experiment | Observed Correlation in (Z)-Isomer | Expected Observation in (E)-Isomer | Structural Implication |

|---|---|---|---|

| NOESY | Strong cross-peak between vinyl-H and aromatic-H | Absence of cross-peak between vinyl-H and aromatic-H | Confirms through-space proximity (Z) or separation (E) of groups across the C=C bond. |

| COSY | Correlations within propyl and ethoxy chains | Correlations within propyl and ethoxy chains | Confirms through-bond connectivity within alkyl fragments for both isomers. |

To complete the structural puzzle, heteronuclear 2D NMR experiments are essential for correlating protons with their directly attached carbons (HSQC) and with carbons that are two to four bonds away (HMBC). libretexts.orgcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond ¹H-¹³C correlations. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is bonded to. This allows for the unambiguous assignment of all protonated carbons in the this compound molecule.

Nuclear Overhauser Effect (NOE) and Correlated Spectroscopy (COSY) for Spatial Relationships

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

HRMS is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). sci-hub.strsc.org This precision allows for the determination of the exact elemental formula of a compound, providing definitive confirmation of its chemical identity. researchgate.net

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for moderately polar, thermally labile molecules like this compound. nih.govrsc.org

ESI generates ions directly from a solution by applying a high voltage to a liquid spray, producing multiply or singly charged ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov It is highly sensitive and a common choice for this class of compounds.

APCI involves spraying the sample into a heated chamber where a corona discharge ionizes the surrounding solvent gas, which then transfers a proton to or from the analyte molecule. uni-oldenburg.denih.gov APCI is well-suited for less polar compounds that may not ionize efficiently by ESI.

For this compound (C₂₀H₂₂Cl₂N₄O₂), HRMS analysis would be used to confirm its elemental composition. The expected accurate mass of the protonated molecule ([M+H]⁺) would be compared to the experimentally measured mass. A match within a narrow tolerance (e.g., < 5 ppm) validates the proposed molecular formula. Studies have noted the characterization of dichlorodenafil using negative ESI mode, which would detect the [M-H]⁻ ion. researchgate.netresearchgate.net

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₂₀H₂₃Cl₂N₄O₂⁺ | 421.1249 |

| [M-H]⁻ | C₂₀H₂₁Cl₂N₄O₂⁻ | 419.1100 |

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. dtic.mil

In a typical MS/MS experiment using collision-induced dissociation (CID), the selected precursor ion is accelerated and collided with an inert gas (like argon or nitrogen). The imparted energy causes the ion to break apart at its weakest bonds. nih.gov By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed. lifesciencesite.com For this compound, characteristic fragmentation would likely involve cleavages at the ether linkage, loss of the propyl group from the pyrazole (B372694) ring, and fragmentation of the pyrimidinone core, providing a "fingerprint" that confirms the identity and structure of the molecule. uni-oldenburg.de

Compound Index

| Compound Name |

|---|

| This compound |

| (Z)-Dichlorodenafil |

| Sildenafil (B151) |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprint Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. libretexts.org The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb the frequencies that correspond to their natural vibrational modes, resulting in a unique absorption spectrum. specac.com This spectrum serves as a molecular "fingerprint," allowing for the identification of the compound and its structural components. libretexts.orgznaturforsch.com

For a molecule like (Z)-Dichlorodenafil, IR spectroscopy can confirm the presence of its key functional groups. While specific experimental spectra for dichlorodenafil are not widely published, the expected absorption bands can be predicted based on its known structure and by comparison with closely related pyrazolopyrimidinone (B8486647) derivatives and sildenafil analogues. aip.orgbiorxiv.orggoogle.commdpi.com

The analysis would focus on two main regions of the spectrum: the functional group region (typically 4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). znaturforsch.com In the functional group region, strong, characteristic absorptions would be expected. For example, the cyclic amide (lactam) ring, a core feature of the pyrazolopyrimidinone system, would exhibit a strong carbonyl (C=O) stretching vibration. aip.org In sildenafil, this peak is observed around 1703 cm⁻¹. mdpi.com The dichlorovinyl group (-C(Cl)=C(Cl)H) would produce characteristic bands for the C=C stretch and C-Cl stretches. The aromatic ring and the fused pyrazole ring system would show C=C and C=N stretching vibrations. aip.org The ether linkage (-O-CH₂CH₃) and the aliphatic propyl and methyl groups would also give rise to distinct C-O and C-H stretching and bending vibrations. aip.org

The fingerprint region is more complex, with numerous absorption bands arising from the bending vibrations of the entire molecular skeleton. This region is unique to each molecule and is crucial for distinguishing between structurally similar compounds, such as the (E) and (Z) isomers of dichlorodenafil. znaturforsch.com By comparing the experimental IR spectrum of an unknown sample to a reference spectrum of authenticated (Z)-Dichlorodenafil, a definitive identification can be made. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Lactam (in pyrimidinone ring) | C=O stretch | 1700 - 1680 | Strong |

| Aromatic and Heteroaromatic Rings | C=C and C=N stretch | 1600 - 1450 | Medium to Strong |

| Dichlorovinyl group | C=C stretch | 1650 - 1620 | Variable |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (propyl, ethyl, methyl) | C-H stretch | 2980 - 2850 | Medium to Strong |

| Ether (Aryl-O-Alkyl) | C-O stretch (asymmetric) | 1270 - 1230 | Strong |

| Dichlorovinyl group | C-Cl stretch | 850 - 550 | Strong |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. researchgate.net The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net

Although no public crystal structure of dichlorodenafil is currently available, the application of this technique would be invaluable for its unambiguous characterization. A successful crystallographic analysis would provide conclusive evidence for several key structural features:

Stereochemistry: It would definitively confirm the (Z) configuration of the dichlorovinyl moiety by revealing the relative spatial positions of the chlorine and hydrogen atoms across the double bond.

Conformation: The analysis would elucidate the preferred solid-state conformation of the entire molecule, including the orientation of the phenyl ring relative to the pyrazolopyrimidinone core and the conformation of the flexible ethoxy and propyl side chains.

Molecular Geometry: It would provide precise measurements of all bond lengths and angles, allowing for comparison with theoretical values and data from related structures like sildenafil. aip.orgznaturforsch.com

For context, the crystal structure of the sildenafil base has been determined, revealing details about its molecular geometry, intramolecular hydrogen bonding, and crystal packing. aip.orgmdpi.com Such information is critical in understanding the physicochemical properties of a compound. If a suitable crystal of dichlorodenafil could be grown, X-ray crystallography would provide an unequivocal structural proof, resolving any ambiguity regarding its stereochemistry and conformation. researchgate.net The primary limitation of the method is the requirement for a single crystal of sufficient size and quality, which can be challenging to obtain. researchgate.net

Computational Chemistry Approaches for Conformation Analysis and Electronic Structure Prediction

Computational chemistry provides powerful theoretical tools to investigate molecular structure, stability, and properties, complementing experimental techniques. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to model chemical systems and can be particularly insightful for the structural elucidation of molecules like dichlorodenafil. researchgate.netresearchgate.net

A primary application would be to investigate the stereochemistry of the dichlorovinyl group. By performing geometry optimization calculations for both the (E) and (Z) isomers of dichlorodenafil, their relative electronic energies and Gibbs free energies can be determined. researchgate.net The isomer with the lower calculated energy is predicted to be the more stable product, a finding that can be correlated with experimental synthesis outcomes. researchgate.net Such studies on related sildenafil tautomers have successfully predicted their relative stabilities. researchgate.net

Furthermore, computational methods can predict spectroscopic properties. The vibrational frequencies of the most stable isomer can be calculated and compared directly with the experimental IR spectrum. researchgate.net A good correlation between the calculated and observed spectra provides strong evidence for the proposed structure.

Another valuable application is the calculation of the molecular electrostatic potential (MEP) map. The MEP map illustrates the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides insight into the molecule's reactive sites and potential for intermolecular interactions, such as hydrogen bonding, which are crucial for its behavior in a biological context. DFT calculations have been successfully used to analyze the MEP surface and intermolecular interactions of sildenafil cocrystals. For dichlorodenafil, the MEP would likely show negative potential around the lactam oxygen and the chlorine atoms, indicating regions that can act as hydrogen bond acceptors.

| Parameter | (Z)-Dichlorodenafil | This compound | Methodology |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 (most stable) | +2.5 | DFT (e.g., B3LYP/6-311G(d,p)) |

| Calculated Lactam C=O Frequency (cm⁻¹) | 1695 | 1698 | DFT Frequency Calculation |

| Dipole Moment (Debye) | 4.8 | 5.1 | DFT Geometry Optimization |

Molecular and Biochemical Pharmacology of E Dichlorodenafil: in Vitro Perspectives

Elucidation of Enzyme Inhibition Kinetics for Isolated Phosphodiesterase Type 5 (PDE5)

The study of enzyme inhibition kinetics is fundamental to characterizing the potency and mechanism of action of a drug candidate like (E)-Dichlorodenafil. For PDE5 inhibitors, these studies typically involve incubating the purified enzyme with its substrate, cGMP, and varying concentrations of the inhibitor. researchgate.net

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) and Inhibition Constant (Kᵢ)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency and represents the concentration of the substance required to reduce the rate of an enzymatic reaction by 50%. nih.govuky.edu The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. nih.gov

Table 1: IC₅₀ Values of Selected PDE5 Inhibitors

| Compound | IC₅₀ (nM) |

|---|---|

| Sildenafil (B151) | 3.5 - 6.6 uts.edu.au |

| Vardenafil (B611638) | ~0.7 uts.edu.au |

| Tadalafil (B1681874) | ~1.8 uts.edu.au |

| This compound | Data not available in public literature |

Characterization of Competitive vs. Non-Competitive Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as competitive or non-competitive. A competitive inhibitor typically has a structure similar to the substrate and binds to the active site of the enzyme, thereby competing with the substrate. uts.edu.auscience.gov This type of inhibition can be overcome by increasing the substrate concentration. uts.edu.au In contrast, a non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. dntb.gov.uatoxicology.org This form of inhibition is not reversed by increasing the substrate concentration. uts.edu.audntb.gov.ua

Sildenafil and its close analogues, vardenafil and tadalafil, are known to be competitive inhibitors of PDE5. researchgate.netresearchgate.net They share molecular features with the natural substrate, cGMP, allowing them to bind to the enzyme's catalytic site and competitively inhibit cGMP hydrolysis. researchgate.net It is highly probable that this compound also acts as a competitive inhibitor, given its structural similarity to sildenafil. However, without experimental data from kinetic studies, such as Lineweaver-Burk plots, this cannot be definitively concluded. Some PDE5 inhibitors have been reported to exhibit non-competitive or mixed inhibition mechanisms. googleapis.com

Comparative In Vitro Enzymatic Activity and Selectivity Profiles with Sildenafil and Other PDE5 Analogs

The clinical utility and side-effect profile of a PDE5 inhibitor are not only determined by its potency but also by its selectivity for PDE5 over other phosphodiesterase isozymes. For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, may cause myalgia. researchgate.net

Data on the specific enzymatic activity and selectivity profile of this compound is not available in the reviewed scientific literature. However, extensive research has been conducted on other sildenafil analogues. Vardenafil, for instance, is more potent than sildenafil at inhibiting PDE5 and is also more selective. Tadalafil has a longer duration of action. The development of new sildenafil analogues often focuses on improving potency and selectivity. Studies on new series of sildenafil analogues have identified compounds with IC₅₀ values in the nanomolar range, comparable to or even more potent than sildenafil itself. researchgate.net

Table 2: Comparative Selectivity of Common PDE5 Inhibitors (Ratio of IC₅₀ for other PDEs relative to PDE5)

| Compound | PDE6 Selectivity (Fold vs. PDE5) | PDE11 Selectivity (Fold vs. PDE5) |

|---|---|---|

| Sildenafil | ~10 | ~7.5 |

| Vardenafil | ~20 | ~300 |

| Tadalafil | >7000 | ~14 |

| This compound | Data not available in public literature | Data not available in public literature |

Structure-Activity Relationship (SAR) Analysis of the Dichlorovinyl Moiety

The structure-activity relationship (SAR) for PDE5 inhibitors has been extensively studied to optimize their pharmacological properties. The sildenafil scaffold consists of a pyrazolopyrimidinone (B8486647) core, which mimics the guanine (B1146940) base of cGMP, and a substituted phenylsulfonyl group, which occupies the ribose-binding pocket of the enzyme's active site. Modifications to the 5'-sulfonylphenyl group can significantly impact potency and selectivity. researchgate.net

The dichlorovinyl moiety in this compound is a significant departure from the 4-methylpiperazine group found in sildenafil. While specific SAR studies on a dichlorovinyl group at this position are not documented in the available literature, research on other sildenafil analogues has shown that this region is amenable to a wide range of substitutions. researchgate.net The introduction of different cyclic amines or even linear structures, such as an ethylenediamine (B42938) moiety, has yielded potent PDE5 inhibitors. researchgate.net The lipophilicity and electronic properties of the substituent in this region are crucial for the interaction with the active site. The presence of the halogenated vinyl group in this compound would alter the electronic distribution and steric bulk in this part of the molecule, which would in turn affect its binding affinity for PDE5.

Influence of (E) vs. (Z) Stereoisomerism on PDE5 Binding Affinity and Enzyme Inhibition

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, can have a profound impact on the pharmacological activity of a drug. The specific three-dimensional structure of a molecule is critical for its interaction with the binding site of a target protein, such as an enzyme or receptor.

In the case of dichlorodenafil (B592496), the presence of a double bond in the dichlorovinyl moiety gives rise to (E) and (Z) isomers. Forensic studies have identified both this compound and (Z)-Dichlorodenafil in adulterated products. uts.edu.au While the specific influence of this stereoisomerism on the PDE5 binding affinity and enzyme inhibition of dichlorodenafil has not been reported, it is a well-established principle in medicinal chemistry that different stereoisomers can exhibit vastly different potencies. One isomer may fit optimally into the enzyme's active site, leading to strong inhibition, while the other may have a much poorer fit and, consequently, lower activity. Therefore, it is highly likely that the (E) and (Z) isomers of dichlorodenafil possess different PDE5 inhibitory potencies, but empirical testing would be required to quantify this difference.

Contribution of the Pyrazolopyrimidinone Scaffold to Pharmacological Activity

The pyrazolopyrimidinone core is a well-established and privileged scaffold in the design of potent and selective phosphodiesterase type 5 (PDE5) inhibitors. mdpi.comresearchgate.net This structural motif is the cornerstone of sildenafil and many of its analogues, including this compound. Its primary role is to mimic the purine (B94841) ring of the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP), allowing it to act as a competitive inhibitor. wikipedia.org

The interaction of the pyrazolopyrimidinone group occurs within a key region of the PDE5 active site known as the Q pocket, which normally accommodates the guanine base of cGMP. wikipedia.org The planar nature of this bicyclic system facilitates a critical stacking interaction with the aromatic side chain of a conserved phenylalanine residue (Phe820) within the active site. nih.gov This hydrophobic interaction is a fundamental contributor to the binding affinity of inhibitors based on this scaffold.

Furthermore, the pyrazolopyrimidinone structure provides a rigid framework from which substituents can be precisely oriented to engage with other important regions of the active site. Modifications to this scaffold, particularly at the N-methylpiperazine moiety of sildenafil, have led to the development of new analogues with altered potency and selectivity. mdpi.comcornell.edu For instance, replacing this group with various open-chain substitutions has been shown to produce compounds with even greater inhibitory activity against PDE5 than sildenafil. mdpi.comcornell.edu Research into pyrazolopyrimidinone-based inhibitors has demonstrated that even small modifications can significantly impact the structure-activity relationship (SAR), leading to enhanced selectivity for PDE5 over other PDE isoforms, such as PDE6, which is crucial for avoiding certain side effects. researchgate.netnih.gov

Computational Modeling of Ligand-Enzyme Interactions

Computational methods are indispensable tools for elucidating the molecular basis of inhibitor potency and selectivity. Molecular docking and molecular dynamics simulations provide a detailed, atom-level view of how ligands like this compound interact with and are stabilized by the PDE5 enzyme.

Molecular Docking Studies with PDE5 Active Site Topography

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For PDE5 inhibitors, docking studies consistently show the pyrazolopyrimidinone core of sildenafil and its analogues fitting snugly into the catalytic pocket. mdpi.comhilarispublisher.com The active site of PDE5 is often described as having several subpockets, including a metal-binding site (M site), a core pocket (Q pocket), and a hydrophobic pocket (H pocket). wikipedia.orgmdpi.com

Docking simulations reveal that the pyrazolopyrimidinone group of these inhibitors typically forms key hydrogen bonds with the invariant glutamine residue, Gln817. nih.govmdpi.com This bidentate hydrogen bond, where two hydrogen bonds are formed with the same residue, is a hallmark interaction that anchors the inhibitor in the active site. mdpi.com The ethoxyphenyl group, common to many sildenafil analogues, extends into the hydrophobic H pocket, making contact with hydrophobic amino acid residues. nih.govmdpi.com

Table 1: Key Amino Acid Interactions for Pyrazolopyrimidinone-Based PDE5 Inhibitors from Docking Studies

| Interacting Residue | Type of Interaction | Role in Binding | Reference |

| Gln817 | Hydrogen Bonding | Anchors the ligand in the active site through bidentate bonds. | nih.govmdpi.commdpi.com |

| Phe820 | π-π Stacking | Stabilizes the planar pyrazolopyrimidinone ring system. | nih.gov |

| Tyr612 | Hydrophobic/van der Waals | Contributes to the stabilization of the ligand in the catalytic pocket. | mdpi.com |

| Leu765 | Hydrophobic/van der Waals | Interacts with the inhibitor's substituent groups. | mdpi.com |

| Phe786 | Hydrophobic/van der Waals | Forms part of the hydrophobic pocket accommodating the inhibitor. | mdpi.commdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and flexibility over time. These simulations are crucial for validating the static poses predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding. nih.goveuropeanreview.org

Simulations of various ligands complexed with PDE5 have shown that potent inhibitors form stable complexes. nih.goveuropeanreview.org The key interactions observed in docking, such as the hydrogen bonds to Gln817 and hydrophobic contacts, are typically maintained throughout the MD simulation, confirming their importance for stable binding. mdpi.com These simulations can reveal that the binding of an inhibitor can increase the stability of certain regions of the enzyme, such as the M-loop, which is important for catalytic activity. nih.gov While specific MD simulation data for this compound is not available, its structural foundation suggests it would form a stable complex with PDE5, similar to other pyrazolopyrimidinone derivatives, ensuring sustained inhibition of the enzyme. nih.gov

Table 2: Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance for Binding Stability | Reference |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the complex at a given time and a reference structure. | A low and stable RMSD value over time indicates a stable binding pose and protein conformation. | nih.govfrontiersin.orgplos.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions (e.g., loops) and rigid regions of the protein, showing how ligand binding affects protein dynamics. | nih.govfrontiersin.org |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate significant conformational changes or unfolding of the protein upon ligand binding. | nih.govplos.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate critical interactions for maintaining the stability of the complex. | plos.org |

Advanced Analytical Methodologies for Detection and Quantification of E Dichlorodenafil in Research Matrices

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are paramount for the analysis of (E)-Dichlorodenafil, providing the necessary separation from complex matrix components and other sildenafil (B151) analogues. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each coupled with a range of detectors to achieve the desired selectivity and sensitivity. researchgate.netkoreascience.kr

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is the most common technique for the analysis of sildenafil and its analogues due to its suitability for non-volatile and thermally labile compounds. mdpi.com The separation is typically achieved on a reversed-phase C18 column. mdpi.comnih.gov

High-Performance Liquid Chromatography with Ultraviolet-Visible (UV/Vis) or Diode Array Detection (DAD) is a primary method for the identification and quantification of this compound. mdpi.comgdtbt.org.cn These detectors measure the amount of light absorbed by the analyte as it passes through a flow cell. A standard UV/Vis detector measures absorption at one or a few pre-selected wavelengths, while a DAD, also known as a photodiode array (PDA) detector, simultaneously measures absorption across a wide spectrum of UV and visible light (e.g., 190-800 nm). scioninstruments.com This provides a three-dimensional dataset (time, absorbance, and wavelength), allowing for the determination of the analyte's UV spectrum, which can be used for identification and peak purity assessment. scioninstruments.comthermofisher.com

This compound exhibits significant UV absorbance, making this detection method highly effective. A certificate of analysis for a dichlorodenafil (B592496) standard reference material confirms its purity was assessed by HPLC at a wavelength of 275 nm. lgcstandards.com Methods for screening a wide range of PDE-5 inhibitors, including dichlorodenafil, often utilize DAD for its ability to identify compounds based on both retention time and spectral data. mdpi.comchrom-china.com

Table 1: Representative HPLC-DAD Parameters for the Analysis of Sildenafil Analogues including Dichlorodenafil

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu LC-20A or equivalent mdpi.com |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 3 µm) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and 0.2% Acetic Acid in Water mdpi.com |

| Flow Rate | 0.2 mL/min mdpi.com |

| Column Temperature | 50 °C mdpi.com |

| Detection | Diode Array Detector (DAD) mdpi.com |

| Wavelength | Monitoring at ~275-291 nm; Spectral acquisition 200-400 nm gdtbt.org.cnlgcstandards.com |

| Injection Volume | 5 µL mdpi.com |

Fluorescence detection (FLD) is a highly sensitive and selective detection method that can be coupled with HPLC. nih.gov An FLD detector excites the analyte at a specific wavelength and measures the light emitted at a longer wavelength. nih.govscioninstruments.com This technique is generally 10 to 1,000 times more sensitive than UV detection for compounds that are naturally fluorescent. scioninstruments.com

Sildenafil and its analogues, including this compound, are not naturally fluorescent. Therefore, to utilize the high sensitivity of FLD, a derivatization step is required. This involves reacting the analyte with a fluorescent tagging agent (a fluorophore) either before HPLC separation (pre-column derivatization) or after separation but before detection (post-column derivatization). ecomsro.com While specific derivatization procedures for this compound are not extensively detailed in the literature, official documents from regulatory bodies like the Korean Ministry of Food and Drug Safety list HPLC-FLD as a recognized method for its analysis, indicating the use of such protocols. scribd.com For example, N-methylcarbamate pesticides, which also lack native fluorescence, are routinely analyzed by HPLC-FLD after post-column hydrolysis and derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole. ecomsro.com A similar principle could be applied to this compound.

Table 2: Conceptual HPLC-FLD Method via Post-Column Derivatization

| Parameter | Condition |

|---|---|

| HPLC Separation | As per HPLC-DAD method (Table 1) |

| Post-Column Reagent 1 | Hydrolyzing Agent (e.g., NaOH at elevated temperature) |

| Post-Column Reagent 2 | Derivatizing Agent (e.g., OPA/thiol) |

| Fluorescence Detector | Agilent 1260 Infinity FLD or equivalent |

| Excitation Wavelength (λex) | ~340 nm (Typical for OPA derivatives) ecomsro.com |

| Emission Wavelength (λem) | ~455 nm (Typical for OPA derivatives) ecomsro.com |

| Note | This represents a conceptual approach, as specific derivatization reactions for this compound are not detailed in the reviewed sources. |

Ultraviolet-Visible (UV/Vis) and Diode Array Detection (DAD)

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful separation technique that is typically applied to volatile and thermally stable compounds. researchgate.net While many PDE-5 inhibitors have low volatility and can degrade at high temperatures, GC-based methods have been developed, sometimes involving a derivatization step to increase analyte volatility and thermal stability. researchgate.net

The Electron Capture Detector (ECD) is a highly selective and sensitive detector used in gas chromatography. scioninstruments.com It is particularly sensitive to compounds containing electronegative functional groups, such as halogens (chlorine, bromine), nitro groups, and conjugated carbonyls. scioninstruments.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current in the detector cell. scioninstruments.com When an electronegative analyte passes through, it captures electrons, causing a decrease in the current that is measured as a positive signal. scioninstruments.com

The structure of this compound contains two chlorine atoms, making it an ideal candidate for analysis by GC-ECD. scioninstruments.com The presence of these halogens allows for extremely sensitive detection, enabling the quantification of trace amounts of the compound in complex matrices. profcontrol.de The Korean Ministry of Food and Drug Safety 고시 제2023-72호 explicitly includes GC-ECD as a designated analytical instrument for the analysis of dichlorodenafil. scribd.com

Table 3: Typical GC-ECD Instrumental Parameters

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |

| Carrier Gas | Helium or Nitrogen, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 300°C (optimized for analyte retention time) |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Makeup Gas | Nitrogen or Argon/Methane |

| Note | These are representative conditions. The exact temperature program would need to be optimized for this compound. |

The Flame Ionization Detector (FID) is one of the most common and reliable detectors for gas chromatography. scioninstruments.com It is considered a "universal" detector for organic compounds because it responds to virtually all substances containing carbon-hydrogen bonds. scioninstruments.com The column effluent is mixed with hydrogen and air and burned in a flame. This process produces ions, which are collected by an electrode, generating a current that is proportional to the mass of carbon entering the flame. scioninstruments.com

GC-FID can be used for the quantification of this compound. While robust and providing a wide linear range, the FID is generally less sensitive than the ECD for halogenated compounds. chromforum.org The response in an FID is proportional to the number of active carbon atoms; the presence of heteroatoms like chlorine can reduce the detector's response. chromforum.orgchromforum.org Nevertheless, its reliability and simplicity make it a valuable tool for routine analysis when the ultra-high sensitivity of an ECD is not required.

Table 4: Typical GC-FID Instrumental Parameters

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 300°C (optimized for analyte retention time) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | ~30 mL/min |

| Air Flow | ~300 mL/min |

Photoionization Detection (PID)

Photoionization Detection (PID) is a sensitive and non-destructive technique primarily used for the detection of volatile organic compounds (VOCs) and some inorganic gases. ionscience.com The principle of PID involves the use of a high-energy ultraviolet (UV) lamp to ionize the target analyte molecules. semeatech.com If the ionization energy of the compound is less than the energy of the UV lamp, a measurable electric current is generated, which is proportional to the concentration of the analyte. semeatech.com

PIDs are known for their ability to detect low concentrations of compounds, often in the parts-per-billion (ppb) to parts-per-million (ppm) range. ionscience.com They can be used as detectors in gas chromatography (GC) systems or as standalone, portable monitors. geotechenv.com The selection of the UV lamp (e.g., 9.8 eV, 10.6 eV, 11.7 eV) is critical, as it determines which compounds can be detected. semeatech.com For a compound like this compound, its volatility and ionization potential would be the determining factors for the applicability of PID. Given the likely low volatility of such a complex molecule, PID would not be a primary method for its analysis in a laboratory setting compared to LC-MS or GC-MS, but could potentially be used for screening in specific, non-traditional applications where volatilization is induced.

Table 1: Characteristics of Photoionization Detection (PID)

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Principle | Ionization of molecules by UV light, creating a measurable current. semeatech.com | Applicability depends on the ionization potential and volatility of the compound. |

| Sensitivity | High, capable of detecting compounds in the ppb to ppm range. ionscience.com | Potentially useful for trace-level screening if the compound is volatile. |

| Selectivity | Low; responds to a broad range of compounds with ionization energy below the lamp's energy. semeatech.com | Not ideal for specific identification in complex matrices without prior chromatographic separation. |

| Common Use | Detection of volatile organic compounds (VOCs). | Limited direct application for high molecular weight, low-volatility compounds like sildenafil analogues. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). waters.comtsijournals.com UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi or 1000 bar). waters.comglobalresearchonline.net This technology leads to sharper, narrower peaks, allowing for better separation of complex mixtures and a significant reduction in analysis time and solvent consumption. tsijournals.commdpi.com

For the analysis of this compound and its potential isomers or related impurities, UPLC's high resolving power is a major advantage. nih.gov It can effectively separate structurally similar compounds that might co-elute in a standard HPLC system. globalresearchonline.net The increased sensitivity is crucial for detecting trace amounts of the analyte in research matrices. mdpi.com UPLC methods are frequently coupled with mass spectrometry, further enhancing analytical capabilities. nih.govnih.gov The development of a UPLC method for this compound would involve optimizing the mobile phase composition, column chemistry (e.g., C18, HILIC), and gradient elution to achieve the best possible separation in the shortest time. lcms.czlcms.cz

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples. The combination of liquid or gas chromatography with mass spectrometry provides a powerful tool for separating components and then identifying them based on their mass-to-charge ratio and fragmentation patterns. wikipedia.orgetamu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its Variants

LC-MS is a cornerstone technique in pharmaceutical analysis, environmental monitoring, and forensic toxicology. wikipedia.orglupinepublishers.com It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds like sildenafil and its analogues, which are not easily analyzed by GC-MS without derivatization. unl.edu An electrospray ionization (ESI) source is commonly used to generate ions from the LC eluent before they enter the mass analyzer. nih.govchromatographyonline.com

Single quadrupole mass spectrometers are robust and can provide molecular weight information, but it is the triple quadrupole (QqQ) mass spectrometer, used in tandem mass spectrometry (MS/MS), that offers superior selectivity and sensitivity for quantification. chromatographyonline.com In LC-MS/MS, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺). This ion is then fragmented in the second quadrupole (the collision cell), and the resulting product ions are monitored by the third quadrupole. chromatographyonline.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification even at very low concentrations. chromatographyonline.comeurl-pesticides.eu

Table 2: Example LC-MS/MS Parameters for Sildenafil Analogue Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes sildenafil-type molecules to produce [M+H]⁺ ions. nih.gov |

| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. chromatographyonline.com |

| Precursor Ion (Q1) | [M+H]⁺ of the target analyte | Isolates the ion corresponding to the compound of interest. |

| Product Ions (Q3) | Specific fragment ions | Confirms the identity of the precursor and allows for specific detection. |

| Collision Energy | Optimized for each transition | Ensures efficient fragmentation of the precursor ion. |

High-Resolution Accurate Mass Spectrometry (HRAMS) is a powerful tool for identifying unknown compounds and confirming the elemental composition of analytes. azolifesciences.com Unlike quadrupole instruments that have nominal mass resolution, HRAMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap can measure mass with very high accuracy (typically <5 ppm). forth.grthermofisher.com This allows for the calculation of a compound's elemental formula, which is invaluable for identifying novel or unexpected compounds like this compound.

LC-Q-TOF/MS: This hybrid instrument combines a quadrupole for precursor ion selection with a time-of-flight mass analyzer for high-resolution detection of both precursor and fragment ions. lcms.czrsc.org It is highly effective for both qualitative and quantitative analysis and is often used in metabolomics and screening for unknown contaminants. nih.govresearchgate.netmdpi.com

Orbitrap MS: The Orbitrap mass analyzer traps ions in an electrostatic field and measures their frequency of oscillation, which is related to their mass-to-charge ratio. rutgers.edu Orbitrap-based instruments provide exceptionally high resolution (often >100,000 FWHM) and mass accuracy. thermofisher.commdpi.com This makes them ideal for non-targeted screening, where analysts search for any potential adulterants in a sample without a pre-defined list, and for distinguishing analytes from complex matrix interferences. mdpi.comnih.gov

Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Resolution | Key Advantage |

|---|---|---|---|

| LC-MS/MS (Triple Quad) | Targeted Quantification | Low | Highest sensitivity and selectivity for known compounds via SRM/MRM. eurl-pesticides.eu |

| LC-Q-TOF/MS | Identification & Quantification | High (up to ~60,000) | Provides accurate mass for both precursor and fragment ions, aiding in structural elucidation. lcms.czrsc.org |

| LC-Orbitrap MS | Non-Targeted Screening & Identification | Very High (>100,000) | Unsurpassed mass accuracy and resolution, enabling confident elemental composition determination. thermofisher.comrutgers.edu |

Single Quadrupole and Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduwikipedia.org It is best suited for compounds that are volatile and thermally stable. researchgate.net High molecular weight, polar compounds like sildenafil analogues are generally not volatile enough for direct GC-MS analysis. unl.edumdpi.com

To analyze such compounds by GC-MS, a chemical derivatization step is typically required. researchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov Common methods include silylation or acylation, which replace active hydrogens on functional groups (like -OH and -NH) with less polar groups. nih.gov While this adds a step to the sample preparation process, a successful derivatization allows for the use of GC-MS, which can provide excellent chromatographic separation and generate highly reproducible mass spectra that are useful for structural identification, often through comparison with established spectral libraries. mdpi.commdpi.com The choice of derivatizing agent and reaction conditions must be carefully optimized for the specific analyte. mdpi.comresearchgate.net

Spectroscopic Analytical Approaches (Complementary to Chromatography)

Spectroscopic methods provide valuable information about the chemical bonds and chromophoric systems within a molecule, serving as a rapid and non-destructive screening tool.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present based on their unique vibrational frequencies. nih.gov ATR-FTIR is a particularly useful sampling technique for rapid, direct analysis of solid or liquid samples with minimal preparation. nih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Analysis of related sildenafil analogues provides a basis for predicting these bands. nih.govresearchgate.net The spectral region from 1800-525 cm⁻¹ is particularly important for identifying PDE-5 inhibitors. nih.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3300 | N-H Stretch | Secondary Amide | researchgate.net |

| ~3070 | C-H Stretch | Aromatic Ring | nih.gov |

| ~2960 | C-H Stretch | Alkyl (Propyl group) | |

| ~1700 | C=O Stretch | Pyrimidinone Carbonyl | nih.govfda.gov.tw |

| ~1640 | C=C Stretch | Dichlorovinyl Group | |

| ~1580 | N-H Bend / C=C Stretch | Amide / Aromatic Ring | nih.govresearchgate.net |

| ~1490 | C=C Stretch | Aromatic Ring | nih.gov |

| ~1400 | C-N Stretch | Pyrazolopyrimidine Ring | nih.gov |

| ~1260 | C-O-C Stretch | Aryl Ether | core.ac.uk |

| ~1170 | =C-H Bend | Dichlorovinyl Group | researchgate.net |

| ~800-600 | C-Cl Stretch | Dichlorovinyl Group |

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which is dependent on its electronic structure, particularly the presence of chromophores. infn.it The pyrazolopyrimidinone (B8486647) core of this compound acts as a strong chromophore, making this technique suitable for its detection and quantification. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic value for a given compound. infn.it

Studies on sildenafil and its analogues show characteristic absorption maxima in two regions: approximately 225-230 nm and a second, broader peak around 290-295 nm. mdpi.comjfda-online.com The presence of the (E)-dichlorovinyl group is not expected to cause a major shift in these λmax values, as they are primarily determined by the conjugated ring system of the pyrazolopyrimidinone core. This method is often used as a detector for High-Performance Liquid Chromatography (HPLC). mdpi.com

Table 3: Expected UV-Visible Absorption Data for this compound

| Parameter | Expected Value | Significance | Reference |

| λmax 1 | ~225-230 nm | Corresponds to π → π* transitions in the pyrazolopyrimidinone chromophore. | mdpi.com |

| λmax 2 | ~290-295 nm | Corresponds to n → π* or other π → π* transitions within the conjugated system. | jfda-online.com |

Fourier-Transform Infrared (FTIR) Spectroscopy, including Attenuated Total Reflection (ATR-FTIR) for Rapid Screening

Advanced Separation and Detection Principles

To handle complex matrices and distinguish between structurally similar isomers, more advanced analytical techniques are employed.

Ion Mobility Spectrometry (IMS) is a rapid analytical technique that separates gas-phase ions based on their size, shape, and charge under the influence of an electric field. researchgate.netcapes.gov.br When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. researchgate.net A key parameter derived from IMS is the collision cross-section (CCS), which is a measure of the ion's rotational average projected area and is characteristic of the ion's structure. researchgate.net

IMS has been successfully used to screen for and identify various PDE-5 inhibitors and their analogues in dietary supplements. capes.gov.br Studies have shown that isomeric sildenafil analogues can be distinguished by their unique CCS values. researchgate.net While a specific CCS value for this compound is not yet published, its unique three-dimensional structure would result in a characteristic drift time and CCS value, enabling its rapid detection and differentiation from other analogues.

Table 4: Application of IMS in the Analysis of Sildenafil Analogues

| Technique | Key Parameter | Application | Benefit | Reference |

| IMS | Reduced Mobility (K₀) | Rapid screening of herbal products for undeclared ED drugs. | Fast, high-throughput analysis with 100% accuracy in classification. | capes.gov.br |

| IM-MS | Collision Cross-Section (CCS) | Separation of isomeric fentanyl analogues. | Improved differentiation of isomers using metal adducts and high-resolution processing. | researchgate.net |

| LC-TIMS-MS | Collision Cross-Section (CCS) | Distinguishing isomeric sildenafil and vardenafil (B611638) analogues. | Provides an additional dimension of separation to resolve structurally similar compounds. | researchgate.net |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering low viscosity and high diffusivity, which allows for fast and highly efficient separations with lower solvent consumption compared to HPLC.

SFC is particularly well-suited for the analysis and purification of complex mixtures, including the separation of structurally similar compounds like sildenafil analogues. It has been successfully employed for the preparative isolation of polar compounds and for the challenging separation of mixtures of chiral isomers among PDE-5 inhibitors. The unique selectivity offered by SFC makes it an invaluable tool for resolving this compound from its (Z)-isomer or other closely related analogues that may be difficult to separate using conventional reversed-phase HPLC.

Ion Mobility Spectrometry (IMS) for Rapid Identification based on Molecular Shape and Charge

Method Validation Parameters in Analytical Research

The validation of analytical methods is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. This process involves a series of experiments designed to verify the performance characteristics of the method, confirming its reliability, reproducibility, and accuracy for the quantification of a specific analyte in a particular sample matrix. For a compound like this compound, which may be encountered in complex research matrices, robust method validation is indispensable for generating scientifically sound data. The International Council for Harmonisation (ICH) and other regulatory bodies provide guidelines that outline the key parameters to be evaluated during method validation. loesungsfabrik.deich.org These parameters collectively demonstrate that the analytical procedure is fit-for-purpose.

Specificity, Selectivity, and Interference Assessment

In analytical method validation, specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. loesungsfabrik.de These components could include impurities, degradation products, or matrix components. Selectivity is a more encompassing term that refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample. loesungsfabrik.de For chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other peaks. loesungsfabrik.de

The assessment of specificity and selectivity for this compound involves analyzing blank matrix samples (e.g., plasma, urine) to confirm the absence of interfering peaks at the retention time of the analyte. Additionally, matrix samples are spiked with this compound and a range of potentially interfering compounds. In the context of this compound, a synthetic analogue of sildenafil, potential interferents would include other phosphodiesterase type 5 inhibitors (PDE-5i) and their known analogues. tandfonline.com The method's ability to resolve this compound from these structurally similar compounds is a key measure of its selectivity.

Table 1: Illustrative Interference Study for this compound in Human Plasma by LC-MS/MS

| Test Sample | Analyte/Potential Interferent | Concentration (ng/mL) | Response at this compound Transition | Interference Observed |

| Blank Plasma | None | 0 | No significant peak | No |

| Spiked Plasma | This compound | 50 | 1.25 x 10⁶ (cps) | N/A |

| Spiked Plasma | Sildenafil | 100 | No significant peak | No |

| Spiked Plasma | Vardenafil | 100 | No significant peak | No |

| Spiked Plasma | Tadalafil (B1681874) | 100 | No significant peak | No |

| Spiked Plasma | (Z)-Dichlorodenafil | 100 | No significant peak | No |

This table is for illustrative purposes only. Data is hypothetical.

Linearity, Calibration Range, and Dynamic Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. smartlabtools.com The calibration range (or reportable range) is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. smartlabtools.comepa.gov

This is determined by preparing a series of calibration standards of known concentrations by spiking the analyte into a blank matrix. The instrument response for each standard is plotted against its concentration to generate a calibration curve. The linearity is typically evaluated by a linear regression analysis, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator of the quality of the fit. An r² value greater than 0.99 is generally considered evidence of good linearity. nih.gov

Table 2: Example Calibration Curve Data for this compound Quantification

| Calibration Level | Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1 | 1.0 | 25,150 |

| 2 | 5.0 | 124,900 |

| 3 | 10.0 | 252,300 |

| 4 | 50.0 | 1,255,000 |

| 5 | 100.0 | 2,510,000 |

| 6 | 250.0 | 6,280,000 |

| 7 | 500.0 | 12,545,000 |